(3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a butanoyl group and a 2-methoxyphenyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Substitution with Butanoyl Group:
Substitution with 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-butanoyl-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, leading to different chemical and biological properties.
(3S,4R)-1-butanoyl-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
Uniqueness
The presence of the 2-methoxyphenyl group in (3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
(3S,4R)-1-butanoyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-6-15(18)17-9-12(13(10-17)16(19)20)11-7-4-5-8-14(11)21-2/h4-5,7-8,12-13H,3,6,9-10H2,1-2H3,(H,19,20)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAJIRUZXVVQG-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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